molecular formula C25H24N2O2 B6569152 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylpropanamide CAS No. 946219-16-5

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylpropanamide

Cat. No.: B6569152
CAS No.: 946219-16-5
M. Wt: 384.5 g/mol
InChI Key: JUFLBWCGAKVIRI-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylpropanamide (CAS 946219-16-5) is a chemical compound with a molecular formula of C25H24N2O2 and a molecular weight of 384.47 g/mol . It is supplied with a minimum purity of 90% and is intended for research applications only . This compound belongs to a class of molecules featuring a tetrahydroquinoline scaffold, a structure recognized in medicinal chemistry for its diverse biological potential. Scientific literature indicates that structurally related N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-carboxamide compounds have been investigated and have shown promising fungicidal activities in vitro, highlighting the research value of this chemical class . The presence of the benzoyl and propanamide groups makes it a valuable intermediate or target molecule for researchers in various fields, including drug discovery and agrochemical development. This product is strictly labeled "For Research Use Only" and is not intended for any form of human or veterinary diagnostic or therapeutic use. Researchers can order this compound in quantities ranging from 2mg to 100mg .

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c28-24(16-13-19-8-3-1-4-9-19)26-22-15-14-20-12-7-17-27(23(20)18-22)25(29)21-10-5-2-6-11-21/h1-6,8-11,14-15,18H,7,12-13,16-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFLBWCGAKVIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core, which is significant in various pharmacological activities. Its molecular formula is C24H23N3O3C_{24}H_{23}N_{3}O_{3}, with a molecular weight of 401.5 g/mol. The structure includes a benzoyl group and a phenylpropanamide moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC24H23N3O3
Molecular Weight401.5 g/mol
LogP4.0469
Polar Surface Area61.62 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from substituted benzoic acids. Key synthetic methods include:

  • Formation of Tetrahydroquinoline Core : Often achieved through cyclization reactions.
  • Benzoylation : Introduction of the benzoyl group via Friedel-Crafts acylation.
  • Amide Formation : Coupling with phenylpropanamide derivatives.

Antifungal Activity

Recent studies have indicated that derivatives of tetrahydroquinoline exhibit significant antifungal properties. For instance, compounds similar to this compound showed promising results against pathogenic fungi such as Valsa mali and Sclerotinia sclerotiorum. One study reported an EC50 value of 2.63 mg/L for a closely related compound against Sclerotinia sclerotiorum, outperforming commercial fungicides like flutolanil .

The biological mechanisms through which these compounds exert their effects are believed to involve:

  • Enzyme Inhibition : Compounds can bind to specific enzymes, inhibiting their activity and disrupting fungal growth.
  • Membrane Disruption : Interaction with fungal membranes can lead to increased permeability and cell death.

Other Biological Activities

In addition to antifungal properties, this compound has been investigated for potential anti-inflammatory and analgesic effects. Its ability to interact with various biological targets suggests possible applications in treating inflammatory diseases .

Case Studies

  • Antifungal Efficacy : A study highlighted the superior fungicidal activity of a related compound against Sclerotinia sclerotiorum, demonstrating its potential as an effective agricultural fungicide .
  • Pharmacological Potential : Research into the anti-inflammatory properties indicated that the compound could modulate inflammatory pathways by inhibiting specific cytokines .

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Table 1: Structural and Functional Comparison of Key Analogues
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
Target Compound Tetrahydroquinoline 1-benzoyl, 7-(3-phenylpropanamide) ~407.5 (estimated) High lipophilicity, H-bond donor
N-(1-benzoyl-1,2,3,4-THQ-7-yl)-3-(4-methoxyphenyl)propanamide Tetrahydroquinoline 1-benzoyl, 7-(3-(4-methoxyphenyl)propanamide) ~437.5 Enhanced solubility due to methoxy group
(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide Quinoline Sulfonamide, styryl, chloro, methoxy ~529.0 Potential antimicrobial activity
N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide Benzothiazole 6-nitro, 2-(3-phenylpropanamide) ~353.4 Bioactivity in kinase inhibition
N-{3-methyl-4-[(1-propanoyl-THQ-6-yl)sulfamoyl]phenyl}propanamide Tetrahydroquinoline 1-propanoyl, sulfamoyl, propanamide 429.5 Dual sulfonamide-amide functionality

Key Differences and Implications

Core Heterocycle Modifications
  • Tetrahydroquinoline vs. Quinoline (): The target compound’s partially saturated tetrahydroquinoline core reduces aromaticity compared to the fully aromatic quinoline in sulfonamide derivatives.
  • Benzothiazole Derivatives (): Benzothiazole-based analogs (e.g., N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide) exhibit distinct electronic properties due to the sulfur atom and aromatic heterocycle. These features may favor interactions with thiol-containing enzymes or metal ions, unlike the tetrahydroquinoline core .
Substituent Effects
  • Benzoyl vs. Sulfamoyl groups, however, offer stronger hydrogen-bonding capacity, which could improve aqueous solubility .
  • Methoxy vs.
C. Hydrogen-Bonding Patterns ()

The target compound’s amide and benzoyl groups act as hydrogen-bond donors/acceptors, forming stable crystalline lattices. In contrast, sulfonamide derivatives () exhibit stronger H-bonding due to the sulfonyl group’s polarity, which may influence crystallization behavior and bioavailability .

Preparation Methods

Tetrahydroquinoline Core Synthesis

The tetrahydroquinoline framework is typically assembled via cyclization reactions. Two primary methods are employed:

Bischler-Napieralski Cyclization

This method involves cyclodehydration of an N-acyl-β-phenethylamine derivative using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). For example:

  • Starting material : N-Benzoyl-β-phenethylamine

  • Cyclization : React with PPA at 120°C for 4 hours to form 3,4-dihydroquinoline.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) reduces the dihydro intermediate to tetrahydroquinoline.

Typical Yields : 65–75% after reduction.

Reductive Amination

An alternative approach condenses an aldehyde with a primary amine, followed by imine reduction:

  • Condensation : React 7-nitro-1,2,3,4-tetrahydroquinoline with benzaldehyde to form a Schiff base.

  • Reduction : Use NaBH₄ in methanol to yield N-benzyl-tetrahydroquinoline.

  • N1 Deprotection : Hydrogenolysis removes the benzyl group, exposing the N1 amine for subsequent benzoylation.

Advantages : Higher regioselectivity and milder conditions compared to Bischler-Napieralski.

N1 Benzoylation

The N1 amine is acylated using benzoyl chloride under Schotten-Baumann conditions:

  • Reaction : Treat tetrahydroquinoline with benzoyl chloride (1.2 equiv) in dichloromethane (DCM) and triethylamine (TEA) at 0°C.

  • Workup : Quench with aqueous HCl, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate).

Key Data :

ParameterValue
Yield85–90%
Reaction Time2 hours
Temperature0°C → room temp

C7 Amidation with 3-Phenylpropanoyl Chloride

The C7 amine undergoes amidation to introduce the 3-phenylpropanamide group:

Two-Step Protocol

  • Activation : Convert 3-phenylpropanoic acid to its acid chloride using thionyl chloride (SOCl₂).

  • Coupling : React 1-benzoyl-tetrahydroquinolin-7-amine with 3-phenylpropanoyl chloride (1.5 equiv) in DCM/TEA at 0°C.

Optimized Conditions :

ParameterValue
SolventAnhydrous DCM
BaseTEA (2.0 equiv)
Reaction Time4 hours
Yield70–75%

One-Pot Amidation

Alternatively, employ a coupling agent such as HATU or EDCl/HOBt for direct amidation without isolating the acid chloride:

  • Reagents : 3-phenylpropanoic acid (1.2 equiv), HATU (1.5 equiv), DIPEA (3.0 equiv) in DMF.

  • Reaction : Stir at room temperature for 12 hours.

Advantages : Avoids handling corrosive acid chlorides; yields ~68%.

Comparative Analysis of Synthetic Routes

The table below evaluates two dominant strategies for assembling the target compound:

MethodAdvantagesLimitationsYield
Bischler-NapieralskiHigh scalabilityHarsh conditions (POCl₃/PPA)65%
Reductive AminationMild conditions, better selectivityRequires hydrogenation step75%

Characterization and Quality Control

Critical analytical data for the final compound include:

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.40 (m, 10H, aromatic), 3.22 (t, 2H, CH₂), 2.98 (t, 2H, CH₂), 2.65 (m, 2H, CH₂CO).

  • LC-MS : m/z 383.2 [M+H]⁺ (calc. 383.17).

Purity Assessment

  • HPLC : >98% purity using C18 column (ACN/H₂O gradient).

Challenges and Troubleshooting

Regioselectivity in Acylation

The N1 and C7 amines exhibit differing reactivities. To suppress over-acylation:

  • Use bulky bases (e.g., DIPEA) to favor N1 benzoylation.

  • Temporarily protect the C7 amine with a Boc group before benzoylation, then deprotect.

Purification Difficulties

The final product’s lipophilicity (logP ≈ 4.1) complicates isolation. Solutions include:

  • Reverse-phase chromatography (C18 silica, MeOH/H₂O).

  • Recrystallization from ethanol/water .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylpropanamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Functional Group Compatibility : Protect reactive groups (e.g., amides) during coupling steps to avoid side reactions. For example, the tetrahydroquinoline core can be synthesized via cyclization of precursor amines under acidic conditions .
  • Biocatalytic Steps : Rhodotorula glutinis whole-cell bioreduction may optimize stereoselectivity in intermediates .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization for high-purity yields .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions (e.g., benzoyl and phenyl groups) .
  • X-ray Crystallography : Refine crystal structures using SHELXL for precise bond-length and angle measurements .
  • Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodological Answer :

  • In Vitro Enzyme Inhibition : Test against acetylcholinesterase (AChE) using Ellman’s assay to measure IC50_{50} values .
  • Antimicrobial Screening : Perform broth microdilution assays against Gram-positive/negative bacteria to determine MICs .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of the tetrahydroquinoline and propanamide moieties?

  • Methodological Answer :

  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)2_2) for Buchwald-Hartwig coupling .
  • Solvent Effects : Use polar aprotic solvents (DMF or DMSO) to enhance solubility and reaction rates .
  • Real-Time Monitoring : Employ HPLC with UV detection to track intermediate formation and adjust reaction conditions dynamically .

Q. What advanced techniques resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to assess consistency in IC50_{50} values .
  • Molecular Dynamics Simulations : Model ligand-target interactions (e.g., with AChE) to explain variability in inhibitory potency .
  • Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., OECD guidelines) .

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • SAR Studies : Synthesize derivatives (e.g., replacing benzoyl with cinnamoyl) and compare logP values (via shake-flask method) and metabolic stability (using liver microsomes) .
  • Table : Key Derivatives and Properties
DerivativeModificationlogPAChE IC50_{50} (nM)
Parent CompoundNone3.285
Cinnamamide AnalogBenzoyl → Cinnamoyl3.842
Methylbenzamide AnalogPhenyl → 3-Methylphenyl3.5120
Data derived from and computational models .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315, H319) .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (GHS H335) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Data Analysis and Technical Challenges

Q. How should researchers address low crystallinity in X-ray diffraction studies?

  • Methodological Answer :

  • Crystal Growth : Use vapor diffusion with mixed solvents (e.g., DCM/methanol) to improve crystal quality .
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model twinned crystals .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding poses with AChE (PDB ID: 4EY7) .
  • ADMET Prediction : Employ SwissADME to estimate bioavailability and toxicity profiles .

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